1,2,3-Trimethoxy-5-[2-(4-methoxy-3-nitrophenyl)ethyl]benzene
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Overview
Description
1,2,3-Trimethoxy-5-[2-(4-methoxy-3-nitrophenyl)ethyl]benzene: is an organic compound with the molecular formula C18H21NO6 and a molecular weight of 347.36 g/mol . This compound is characterized by the presence of multiple methoxy groups and a nitrophenyl ethyl substituent on the benzene ring, making it a complex aromatic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-Trimethoxy-5-[2-(4-methoxy-3-nitrophenyl)ethyl]benzene typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction , which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol, under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1,2,3-Trimethoxy-5-[2-(4-methoxy-3-nitrophenyl)ethyl]benzene undergoes various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated aromatic compounds.
Scientific Research Applications
1,2,3-Trimethoxy-5-[2-(4-methoxy-3-nitrophenyl)ethyl]benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1,2,3-Trimethoxy-5-[2-(4-methoxy-3-nitrophenyl)ethyl]benzene involves its interaction with molecular targets and pathways within biological systems. The compound’s methoxy and nitro groups can participate in various biochemical reactions, potentially affecting cellular processes such as signal transduction and enzyme activity. The exact molecular targets and pathways are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Trimethoxy-5-(2-propenyl)benzene: Similar in structure but with a propenyl group instead of a nitrophenyl ethyl group.
1,3,5-Trimethoxybenzene: Lacks the nitrophenyl ethyl substituent and has methoxy groups at different positions.
Uniqueness
1,2,3-Trimethoxy-5-[2-(4-methoxy-3-nitrophenyl)ethyl]benzene is unique due to the presence of both methoxy and nitrophenyl ethyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
482288-62-0 |
---|---|
Molecular Formula |
C18H21NO6 |
Molecular Weight |
347.4 g/mol |
IUPAC Name |
1,2,3-trimethoxy-5-[2-(4-methoxy-3-nitrophenyl)ethyl]benzene |
InChI |
InChI=1S/C18H21NO6/c1-22-15-8-7-12(9-14(15)19(20)21)5-6-13-10-16(23-2)18(25-4)17(11-13)24-3/h7-11H,5-6H2,1-4H3 |
InChI Key |
DTJVOPNJZUCBBC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC2=CC(=C(C(=C2)OC)OC)OC)[N+](=O)[O-] |
Origin of Product |
United States |
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